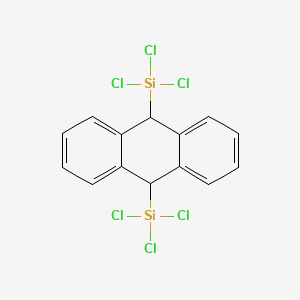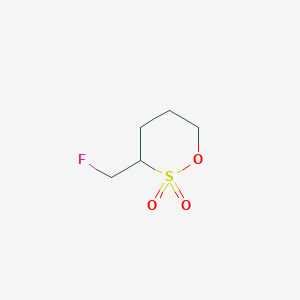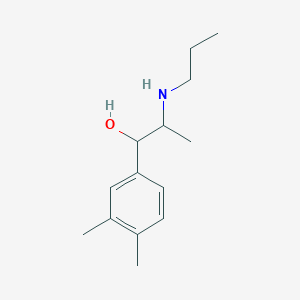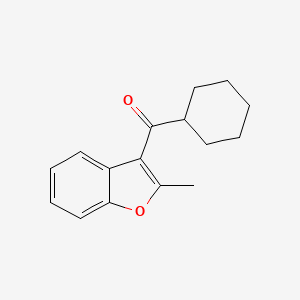
(9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane) typically involves the reaction of 9,10-dihydroanthracene with trichlorosilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of (9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane) may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain the compound in its pure form.
化学反应分析
Types of Reactions
(9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The trichlorosilane groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in an appropriate solvent like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
(9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a tool for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in the design of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicones and polymers, and in the development of new technologies.
作用机制
The mechanism of action of (9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The molecular targets and pathways involved depend on the specific application and the nature of the interactions between the compound and other molecules.
相似化合物的比较
Similar Compounds
- (9,10-Dihydroanthracene-9,10-diyl)bis(dichlorosilane)
- (9,10-Dihydroanthracene-9,10-diyl)bis(dimethylsilane)
- (9,10-Dihydroanthracene-9,10-diyl)bis(diphenylsilane)
Uniqueness
(9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane) is unique due to its specific arrangement of trichlorosilane groups and its ability to undergo a wide range of chemical reactions. This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
属性
CAS 编号 |
675573-17-8 |
|---|---|
分子式 |
C14H10Cl6Si2 |
分子量 |
447.1 g/mol |
IUPAC 名称 |
trichloro-(10-trichlorosilyl-9,10-dihydroanthracen-9-yl)silane |
InChI |
InChI=1S/C14H10Cl6Si2/c15-21(16,17)13-9-5-1-2-6-10(9)14(22(18,19)20)12-8-4-3-7-11(12)13/h1-8,13-14H |
InChI 键 |
QBZNDXOVOAOBOT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(C3=CC=CC=C3C(C2=C1)[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(Benzo[d]oxazol-2-yl)-4-iodophenol](/img/structure/B12536419.png)
![Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12536422.png)

![1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12536435.png)
![6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12536448.png)
![1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B12536456.png)


![4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide](/img/structure/B12536464.png)



